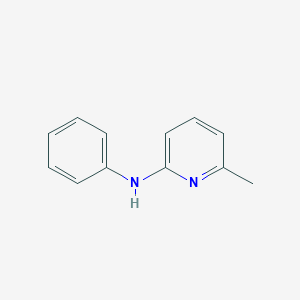

2-Anilino-6-methylpyridine

描述

2-Anilino-6-methylpyridine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules:

2-Anilino-6-methylpyridine serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecular structures through various chemical reactions, including:

- Oxidation: Leading to the formation of ketones or aldehydes.

- Reduction: Resulting in the production of alcohols.

- Substitution Reactions: Allowing for the creation of diverse substituted derivatives based on the nucleophiles employed.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Ketones, Aldehydes | Useful for further functionalization |

| Reduction | Alcohols | Key step in synthesizing alcohol derivatives |

| Substitution | Various Substituted Derivatives | Dependent on nucleophile used |

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits significant biological activities, particularly against various pathogens and cancer cells. Studies have demonstrated its potential as an antimicrobial agent, as well as its efficacy in inhibiting tumor growth.

Case Study: Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than traditional treatments .

Table 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| Compound A | ≤0.006 | Superior potency compared to existing drugs |

| Compound B | 0.04–2.3 | Comparable to standard treatments |

Medicinal Chemistry

Drug Development:

The compound is being explored for its potential use in drug development, particularly for conditions such as tuberculosis and cancer. Its structural properties allow it to interact effectively with biological targets, making it a candidate for new therapeutic agents.

Case Study: Cancer Treatment

In vivo experiments using xenograft models have shown that treatment with this compound derivatives resulted in a significant reduction in tumor size compared to controls .

Table 3: Tumor Growth Inhibition Results

| Treatment | Tumor Size Reduction (%) | Notes |

|---|---|---|

| Control | - | No treatment |

| Compound Treatment | >50% | Significant efficacy observed |

Industrial Applications

Production of Specialty Chemicals:

In addition to its applications in pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials, highlighting its versatility beyond medicinal uses.

Table 4: Industrial Uses

| Application Type | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in synthesis |

| Material Science | Contributes to the development of novel materials |

属性

分子式 |

C12H12N2 |

|---|---|

分子量 |

184.24 g/mol |

IUPAC 名称 |

6-methyl-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C12H12N2/c1-10-6-5-9-12(13-10)14-11-7-3-2-4-8-11/h2-9H,1H3,(H,13,14) |

InChI 键 |

AHSPOVNPXMDIEL-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=CC=C1)NC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。